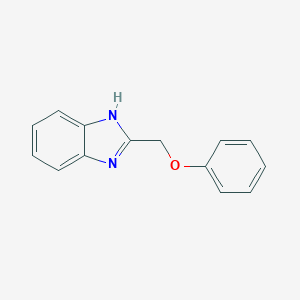

2-(phenoxymethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(phenoxymethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATKRQREMKIRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985004 | |

| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-29-2 | |

| Record name | 6637-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Phenoxymethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(phenoxymethyl)-1H-benzimidazole, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, synthesis, and biological activities, with a focus on data and methodologies relevant to research and development.

Chemical Identity

The compound this compound is a derivative of benzimidazole, a bicyclic aromatic heterocycle. Its structure is characterized by a phenoxymethyl group attached to the 2-position of the benzimidazole core.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 6637-29-2 | [1] |

| Molecular Formula | C₁₄H₁₂N₂O | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | [1] |

Synthesis

The primary synthetic route to this compound is through the condensation of o-phenylenediamine with phenoxyacetic acid. This reaction is typically carried out in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of this compound.[2]

Materials:

-

o-phenylenediamine

-

Phenoxyacetic acid

-

4 N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Crushed ice

-

Cold water

-

Round bottom flask

-

Reflux condenser

-

Water bath

-

Filtration apparatus

Procedure:

-

In a round bottom flask, combine o-phenylenediamine (0.05 mol, 5.40 g) and phenoxyacetic acid (0.05 mol, 7.60 g).

-

Add 4 N HCl to the flask and fit it with a reflux condenser.

-

Heat the mixture on a water bath under reflux for 3 hours.

-

After the reaction is complete, pour the solution onto crushed ice.

-

Neutralize the solution by adding NaOH solution dropwise.

-

Filter the resulting solid precipitate and wash it with cold water.

-

Dry the product. Recrystallization can be performed for further purification.

Expected Yield: 80%[2]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Biological Activity

Benzimidazole derivatives are known to possess a wide range of pharmacological activities.[3][4] While research on this compound is ongoing, preliminary studies and data from related compounds suggest its potential in several therapeutic areas.

Anthelmintic Activity

Benzimidazoles are a well-established class of anthelmintic drugs. Studies have shown that this compound exhibits anthelmintic properties.

Experimental Data:

The in vitro anthelmintic activity of this compound was evaluated, and the time taken for paralysis and death of the test organisms was recorded.

| Compound | Concentration | Time for Paralysis (min) | Time for Death (min) |

| This compound (JS1) | Not Specified | - | - |

Note: Specific quantitative data on the time for paralysis and death for JS1 was mentioned in the source but not provided in the accessible text. The study did confirm its anthelmintic activity.

Mechanism of Action:

The primary mechanism of action for anthelmintic benzimidazoles is the inhibition of microtubule polymerization in the parasite. They achieve this by binding to the β-tubulin subunit, which disrupts the formation of microtubules. This, in turn, interferes with essential cellular processes such as cell division, motility, and nutrient transport, ultimately leading to the death of the parasite.

Caption: Mechanism of action of anthelmintic benzimidazoles.

Antimicrobial and Antifungal Activity

Anticancer Potential

The benzimidazole scaffold is a key component in a variety of anticancer agents.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of microtubule formation, which is also their mode of action in parasites. The structural similarity of this compound to known anticancer agents makes it a compound of interest for cancer research.

Physicochemical Properties

A study on 2-(Aryl Oxy Methyl)-1H-Benzimidazoles reported several physicochemical properties for 2-(Phenoxy Methyl)-1H-Benzimidazole (JS1).

| Property | Value |

| Melting Point | 188ºC |

| Yield | 86% |

| Rf value | 0.66 |

| Log P | 3.19 |

| Total Polar Surface Area | 37.92 |

| Number of Rotatable Bonds | 3 |

Conclusion

This compound is a readily synthesizable compound with demonstrated anthelmintic activity. Its structural features, shared with other biologically active benzimidazoles, suggest a broader therapeutic potential, including antimicrobial and anticancer applications. This technical guide provides a foundation for researchers and drug development professionals to explore the full pharmacological profile of this promising molecule. Further studies are warranted to quantify its activity in various biological assays and to elucidate its mechanisms of action in different therapeutic contexts.

References

- 1. This compound | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arabjchem.org [arabjchem.org]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(phenoxymethyl)-1H-benzimidazole

An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenoxymethyl)-1H-benzimidazole

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a key heterocyclic compound with significant potential in medicinal chemistry. As a privileged scaffold, the benzimidazole nucleus is integral to numerous pharmacologically active agents.[1][2] This document delves into the synthesis, spectroscopic characterization, crystallographic structure, and biological significance of the title compound, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols, ensuring both technical accuracy and practical applicability.

Introduction and Significance

The benzimidazole ring system, an isostere of naturally occurring purine nucleosides, is a cornerstone in the development of therapeutic agents.[1][2] Its unique structure allows for facile interaction with various biopolymers, making it a versatile scaffold in drug design.[1] this compound, in particular, has garnered attention for its notable antimicrobial properties, demonstrating efficacy against both gram-positive bacteria and fungi.[1] The phenoxymethyl substituent at the C-2 position is a critical determinant of its biological activity, influencing its pharmacokinetic and pharmacodynamic profile. This guide aims to provide an in-depth understanding of its fundamental physicochemical properties to facilitate its further exploration in drug discovery and development.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, the reaction proceeds between o-phenylenediamine and phenoxyacetic acid.

Reaction Mechanism

The reaction is typically acid-catalyzed, proceeding through a nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of phenoxyacetic acid, forming a tetrahedral intermediate. Subsequent dehydration and cyclization lead to the formation of the imidazole ring. The final step involves aromatization to yield the stable benzimidazole scaffold. The choice of an acid catalyst, such as hydrochloric acid, facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

o-Phenylenediamine

-

Phenoxyacetic acid

-

4M Hydrochloric acid

-

Ammonium hydroxide solution

-

Ethanol

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mol) and phenoxyacetic acid (0.1 mol).

-

Acid-Catalyzed Condensation: Add 4M hydrochloric acid (50 mL) to the mixture. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated ammonium hydroxide solution until a pH of approximately 8-9 is reached. This will precipitate the crude product.

-

Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from an ethanol-water mixture. If the product is colored, treatment with activated charcoal during recrystallization can be performed to decolorize it.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70°C to obtain pure this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O | [3] |

| Molecular Weight | 224.26 g/mol | [3] |

| Melting Point | 159-161 °C | |

| XlogP (Predicted) | 3.3 | [4] |

| pKa (Predicted) | Acidic: ~12-13; Basic: ~5-6 | Inferred from related benzimidazoles |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | [5] |

Solubility Profile

Lipophilicity and pKa

The predicted octanol-water partition coefficient (XlogP) of 3.3 suggests that this compound is a moderately lipophilic compound.[4] This property is crucial for its ability to permeate biological membranes.

The benzimidazole nucleus possesses both acidic and basic properties. The N-H proton of the imidazole ring is weakly acidic, with a pKa generally in the range of 12-13. The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic character, with a pKa of the conjugate acid typically around 5-6. These properties are critical for its interaction with biological targets and its solubility in different pH environments.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

Infrared (IR) and Raman Spectroscopy

The FT-IR and FT-Raman spectra provide valuable information about the functional groups present in the molecule.

-

N-H Stretching: A characteristic broad band in the region of 3400-3200 cm⁻¹ in the IR spectrum corresponds to the N-H stretching vibration of the imidazole ring.

-

C=N Stretching: The C=N stretching vibration of the imidazole ring is typically observed around 1626 cm⁻¹.

-

Aromatic C-H Stretching: The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

-

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) are expected in the region of 1250-1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule by providing information about the chemical environment of the protons.

-

Aromatic Protons: The protons of the benzimidazole and phenyl rings are expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm.

-

Methylene Protons (-O-CH₂-): A singlet corresponding to the two methylene protons is expected around δ 5.3 ppm.

-

N-H Proton: The N-H proton of the imidazole ring may appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to show absorption bands corresponding to the π → π* transitions of the aromatic systems.

Crystallographic Analysis

The three-dimensional structure of this compound has been determined by X-ray crystallography. The crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 726355.[3]

Caption: Key crystallographic data for this compound.

A detailed analysis of the crystal structure would reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the solid state.

Biological Significance and Therapeutic Potential

The benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2]

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial activity, particularly against gram-positive bacteria and various fungal strains.[1] The proposed mechanism of action for some antifungal benzimidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2] This disruption leads to increased membrane permeability and ultimately cell death. The specific mechanism against bacteria is still under investigation but may involve the inhibition of essential enzymes or disruption of cell wall synthesis.

Caption: Conceptual Structure-Activity Relationship (SAR).

Anticancer Potential

The benzimidazole core is present in several clinically approved anticancer drugs.[1] Derivatives of this compound are being explored for their antiproliferative activities. The ability of the benzimidazole scaffold to interact with various biological targets, including enzymes and nucleic acids, makes it a promising platform for the development of novel anticancer agents.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, underpinned by its accessible synthesis, favorable physicochemical properties, and promising biological activities. This technical guide has provided a comprehensive overview of its key characteristics, from its synthesis and spectroscopic identity to its potential as a therapeutic agent. The insights and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel benzimidazole-based drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C14H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

2-(phenoxymethyl)-1H-benzimidazole molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and biological significance of 2-(phenoxymethyl)-1H-benzimidazole. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Formula

This compound is a heterocyclic organic compound featuring a benzimidazole core substituted at the 2-position with a phenoxymethyl group. The benzimidazole moiety is formed by the fusion of a benzene ring and an imidazole ring.

The key structural identifiers for this molecule are:

-

IUPAC Name: this compound[1]

-

CAS Registry Number: 6637-29-2[1]

-

SMILES: C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2[1]

-

InChI: InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)[1]

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 159–161 °C | [3] |

| 188 °C | ||

| XLogP3 | 3.3 | [1] |

| Elemental Analysis | C: 74.76%, H: 5.31%, N: 12.58% (Found) | [3] |

| C: 75.00%, H: 5.35%, N: 12.50% (Calculated) | [3] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Experimental and theoretically calculated chemical shifts have been reported. Key signals include those for the aromatic protons of the benzimidazole and phenyl rings, and the methylene protons of the linker. | [3][4] |

| FT-IR (KBr) | N-H stretching of the heteroaromatic ring at 3355 cm⁻¹, C-H stretching of the heteroaromatic ring at 3049 cm⁻¹. | |

| Mass Spec. | Mass spectral data is available through the NIST Mass Spectrometry Data Center. The fragmentation patterns for substituted benzimidazoles typically show the molecular ion as the base peak. | [1][5] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine with phenoxyacetic acid. This method is a variation of the Phillips condensation, a widely used reaction for the synthesis of benzimidazoles.

Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

Phenoxyacetic acid

-

Polyphosphoric acid (or a suitable acidic catalyst)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Recrystallizing solvent (e.g., ethanol)

-

Activated charcoal

Procedure:

-

In a reaction vessel, combine equimolar amounts of o-phenylenediamine and phenoxyacetic acid.

-

Add a suitable amount of polyphosphoric acid to the mixture to act as a catalyst and dehydrating agent.

-

Heat the reaction mixture, for instance on a wire gauze, while monitoring the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the mixture is basic. This will cause the crude product to precipitate.

-

Collect the solid crude product by vacuum filtration and wash it with cold water.

-

Dry the crude product.

-

For purification, recrystallize the crude solid from a suitable solvent, such as ethanol, using activated charcoal to remove colored impurities.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry to a constant weight.

The following diagram illustrates the workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific and extensive biological studies on this compound are limited, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzimidazole exhibit a wide array of biological activities, including anthelmintic, anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[6][7][8]

This compound itself has been reported to exhibit significant antibacterial activity.[3] It showed notable potency against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) value of 25 µg/mL.[3] It was also moderately potent against Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae.[3]

General Mechanism of Action: Anthelmintic Activity of Benzimidazoles

A well-characterized mechanism of action for many 2-substituted benzimidazoles is their anthelmintic effect, which is primarily mediated through the disruption of microtubule polymerization in parasitic helminths.

Signaling Pathway:

-

The benzimidazole derivative enters the parasitic cells.

-

It specifically binds to the colchicine-binding domain of the β-tubulin subunit.[9]

-

This binding inhibits the polymerization of tubulin dimers into microtubules.[9]

-

The disruption of the microtubular network affects essential cellular processes in the parasite, including cell division, motility, and nutrient uptake.

-

Ultimately, this leads to the paralysis and death of the parasite.

The following diagram illustrates this general signaling pathway.

References

- 1. This compound | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound/CAS:6637-29-2-HXCHEM [hxchem.net]

- 3. esisresearch.org [esisresearch.org]

- 4. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, ¹H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-(Phenoxymethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(phenoxymethyl)-1H-benzimidazole. Due to a notable lack of extensive, publicly available quantitative solubility data for this specific compound, this guide furnishes information on the general solubility of benzimidazole derivatives, presents available data for a structurally similar compound, and offers a detailed, generalized experimental protocol for solubility determination. This information is intended to empower researchers in the physicochemical characterization of this compound and related novel chemical entities.

General Solubility of Benzimidazole Derivatives

Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. Their solubility is a critical determinant of their therapeutic potential, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Generally, the benzimidazole scaffold imparts a degree of rigidity and aromaticity that can lead to poor aqueous solubility. The solubility of specific derivatives is highly dependent on the nature of the substituents on the benzimidazole ring.

-

Polar Substituents : The introduction of polar groups, such as hydroxyl or amino groups, can increase the solubility of benzimidazoles in polar solvents like water.

-

Non-polar Substituents : Conversely, the addition of non-polar moieties, such as alkyl or aryl groups, tends to enhance solubility in non-polar, organic solvents.

-

pH-Dependent Solubility : As weakly basic compounds, benzimidazoles are generally soluble in dilute acidic solutions due to the formation of protonated, more soluble species. More acidic benzimidazoles may also be soluble in basic solutions. The solubility of this compound is therefore expected to be pH-dependent.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of solvents is not widely reported in peer-reviewed literature. However, data for the closely related N-methylated analog, 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole, is available and provides an estimate of its aqueous solubility.

| Compound | Solvent System | Temperature | Solubility |

| 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole | pH 7.4 Buffer | Not Specified | 23.2 µg/mL |

This data should be used as an approximation, and experimental determination for the title compound is highly recommended.

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature, representing the equilibrium solubility.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microparticles that could dissolve upon dilution and lead to an overestimation of solubility.

-

Dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of the diluted sample by interpolating its response on the calibration curve.

-

-

Calculation:

-

Calculate the original solubility of the compound in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, µg/mL, or molarity (mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a general workflow for the biological screening of a novel compound.

References

The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Initial Synthesis and Discovery of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs. Its discovery and the development of its initial synthetic routes laid the groundwork for a rich field of research that continues to yield pharmacologically significant compounds. This technical guide provides a detailed exploration of the seminal syntheses of the benzimidazole scaffold and its early derivatives. It offers a historical perspective on their discovery, detailed experimental protocols for their initial preparations, and an overview of the mechanisms of action for two major classes of benzimidazole-based drugs. Quantitative data is presented in structured tables for comparative analysis, and key reaction pathways and biological mechanisms are illustrated with diagrams generated using Graphviz to facilitate a deeper understanding of this pivotal heterocyclic system.

Introduction: The Benzimidazole Core

Benzimidazole is a bicyclic heterocyclic aromatic organic compound, consisting of a fusion between a benzene ring and an imidazole ring. First described by Hobrecker in 1872, this scaffold has since been recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity.[1] The inherent stability of the benzimidazole ring system and the possibility for substitution at multiple positions have made it a versatile template for the design of novel therapeutic agents. The discovery that N-ribosyl-dimethylbenzimidazole is an integral part of vitamin B12's structure further solidified the biological significance of this motif.

This guide will delve into the foundational synthetic methodologies that first made this important scaffold and its derivatives accessible to the scientific community.

The Genesis of Benzimidazole Synthesis

The initial syntheses of benzimidazole and its derivatives were pivotal moments in organic chemistry, providing the first access to this now-ubiquitous heterocyclic system. These early methods, while sometimes harsh by modern standards, were robust and effective, laying the foundation for countless subsequent innovations in benzimidazole chemistry.

Hobrecker's Landmark Synthesis of 2,5-Dimethylbenzimidazole (1872)

The first reported synthesis of a benzimidazole derivative was accomplished by Hobrecker in 1872.[1] He successfully prepared 2,5-dimethylbenzimidazole through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide. This seminal work demonstrated the feasibility of constructing the fused imidazole ring system from a suitably substituted benzene derivative.

Experimental Protocol: Hobrecker's Synthesis (Conceptual)

-

Reduction of the Nitro Group: The nitro group of 2-nitro-4-methylacetanilide is reduced to an amino group, typically using a reducing agent such as tin and hydrochloric acid. This yields 2-amino-4-methylacetanilide.

-

Cyclization and Dehydration: The resulting ortho-aminoanilide undergoes an intramolecular cyclization and dehydration reaction, likely promoted by heating, to form the imidazole ring of 2,5-dimethylbenzimidazole.

The Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids

A more general and widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[2] This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or a mineral acid to facilitate the cyclization.

The parent compound, benzimidazole, can be synthesized by the reaction of o-phenylenediamine with formic acid. A detailed and reliable procedure for this synthesis is provided in the peer-reviewed publication series, Organic Syntheses.[3]

Experimental Protocol: Synthesis of Benzimidazole [3]

-

Reagents:

-

o-Phenylenediamine: 54 g (0.5 mole)

-

90% Formic acid: 32 cc (34.6 g, 0.75 mole)

-

10% Sodium hydroxide solution

-

-

Procedure:

-

In a 500-cc round-bottomed flask, o-phenylenediamine is treated with 90% formic acid.

-

The mixture is heated in a water bath at 100°C for two hours.

-

After cooling, 10% sodium hydroxide solution is added slowly with thorough mixing until the mixture is just alkaline to litmus.

-

The crude benzimidazole precipitates and is collected by suction filtration.

-

The crude product is washed with cold water.

-

For purification, the crude benzimidazole is dissolved in boiling water, treated with decolorizing carbon, and filtered hot.

-

The filtrate is cooled to 10–15°C to crystallize the pure benzimidazole, which is then filtered, washed with cold water, and dried at 100°C.

-

Table 1: Quantitative Data for the Synthesis of Benzimidazole [3]

| Parameter | Value |

| Starting Material | o-Phenylenediamine |

| Reagent | 90% Formic acid |

| Reaction Temperature | 100°C |

| Reaction Time | 2 hours |

| Yield of Pure Product | 49–50.5 g (83–85%) |

| Melting Point | 170–172°C |

A straightforward extension of the Phillips-Ladenburg synthesis is the preparation of 2-methylbenzimidazole using acetic acid as the carboxylic acid component.

Experimental Protocol: Synthesis of 2-Methylbenzimidazole [4]

-

Reagents:

-

o-Phenylenediamine

-

Acetic acid

-

Toluene

-

-

Procedure:

-

o-Phenylenediamine and acetic acid are added to toluene in a reaction vessel.

-

The mixture is stirred uniformly and heated to reflux for 2 to 12 hours.

-

The reaction mixture is then slowly cooled to a temperature of 0 to 30°C to induce crystallization.

-

Stirring is continued for an additional 0.5 to 12 hours to ensure complete crystallization.

-

The solid product is collected by pumping filtration and washed with toluene.

-

The resulting 2-methylbenzimidazole is dried under reduced pressure.

-

Table 2: Quantitative Data for the Synthesis of 2-Methylbenzimidazole [4]

| Parameter | Value |

| Starting Material | o-Phenylenediamine |

| Reagent | Acetic acid |

| Solvent | Toluene |

| Reaction Condition | Heating reflux |

| Yield | > 85% |

The Weidenhagen Synthesis: Condensation with Aldehydes

Another classical approach to 2-substituted benzimidazoles is the Weidenhagen synthesis, which utilizes the condensation of an o-phenylenediamine with an aldehyde. This reaction typically proceeds through a dihydrobenzimidazole intermediate, which is then oxidized to the final benzimidazole product.

The reaction of o-phenylenediamine with benzaldehyde provides a classic example of the Weidenhagen synthesis, yielding 2-phenylbenzimidazole.

Experimental Protocol: Synthesis of 2-Phenylbenzimidazole [5]

-

Reagents:

-

o-Phenylenediamine: 1 mole

-

Benzaldehyde: 1 mole

-

Sodium bisulfite: 2 moles

-

Water: 1200 g

-

-

Procedure:

-

Water, o-phenylenediamine, and sodium bisulfite are added to a reaction kettle.

-

The mixture is stirred and heated to 80°C.

-

Benzaldehyde is added over the course of 1 hour.

-

The mixture is kept at 80°C and allowed to react for 2 hours.

-

The reaction product is cooled, centrifuged, washed with water, and dried.

-

Table 3: Quantitative Data for the Synthesis of 2-Phenylbenzimidazole [5]

| Parameter | Value |

| Starting Material | o-Phenylenediamine |

| Reagent | Benzaldehyde |

| Solvent | Water |

| Reaction Temperature | 80-90°C |

| Yield | 96.3% |

Discovery of Biologically Active Benzimidazole Derivatives

While the benzimidazole core was synthesized in the 19th century, its profound impact on medicine was not realized until the mid-20th century. The discovery of the anthelmintic (anti-parasitic worm) properties of benzimidazole derivatives marked a turning point in veterinary and human medicine.

The first breakthrough came in 1961 with the discovery of thiabendazole, the first benzimidazole to be recognized for its broad-spectrum anthelmintic activity.[6][7] This discovery spurred a wave of research into other benzimidazole derivatives, leading to the development of a family of highly effective anthelmintic drugs throughout the 1960s and 1970s, including mebendazole, fenbendazole, and albendazole.[8][9][10] These compounds revolutionized the treatment of parasitic infections in both livestock and humans.

Another major class of medicinally important benzimidazoles is the proton pump inhibitors (PPIs). Omeprazole, the first-in-class PPI, was patented in 1978 and approved for medical use in 1988.[11] It and its successors have become some of the most widely prescribed drugs for the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).

Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with a variety of molecular targets. Below are two key examples illustrating the mechanisms of action of major classes of benzimidazole drugs.

Anthelmintic Benzimidazoles: Targeting Tubulin Polymerization

Anthelmintic benzimidazoles, such as albendazole, exert their parasiticidal effects by selectively targeting the protein β-tubulin in parasitic worms.[12][13][14][15] This interaction disrupts the formation and function of microtubules, which are essential components of the parasite's cytoskeleton. The inhibition of tubulin polymerization leads to a cascade of downstream effects, including impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the paralysis and death of the parasite.[14]

References

- 1. Synthesis of benzimidazole | PPT [slideshare.net]

- 2. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]

- 6. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. vetscan.co.in [vetscan.co.in]

- 8. centurionhealthcare.com [centurionhealthcare.com]

- 9. bodyofharmony.com [bodyofharmony.com]

- 10. benchchem.com [benchchem.com]

- 11. Omeprazole - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 13. Pharmacology of Albendazole | Pharmacology Mentor [pharmacologymentor.com]

- 14. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]

- 15. Albendazole - Wikipedia [en.wikipedia.org]

The Architectural Versatility of Benzimidazoles: A Deep Dive into their Diverse Biological Activities

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable structural versatility and wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of the multifaceted pharmacological properties of benzimidazole derivatives, with a focus on their antimicrobial, antiviral, antiparasitic, and anticancer activities. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, systematically organized quantitative data, and visual representations of key biological pathways and workflows.

The unique structure of benzimidazole, featuring a fusion of benzene and imidazole rings, allows for extensive functionalization, leading to a vast library of derivatives with tailored biological functions.[1][2][3] This structural adaptability has enabled the development of numerous commercially successful drugs and continues to inspire the design of novel therapeutic agents.[4][5][6]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzimidazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][9][10][11] The mechanism of their antimicrobial action is often attributed to the inhibition of essential cellular processes in microorganisms.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values of various benzimidazole derivatives against selected bacterial and fungal strains, providing a comparative overview of their potency.

| Compound ID | Derivative Type | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |

| BZ-1 | 2-substituted benzimidazole | 16 (MRSA) | - | - | [11] |

| BZ-2 | 2-substituted benzimidazole | 8 (MRSA) | - | - | [11] |

| BZ-3 | Benzimidazole-triazole hybrid | 8 | 4 | 16 | [9] |

| BZ-4 | Benzimidazole-triazole hybrid | 32 | 8 | - | [9] |

| BZ-5 | N-alkyl-2-substituted benzimidazole | - | 2 | - | [11] |

| BZ-6 | N-alkyl-2-substituted benzimidazole | - | 16 | - | [11] |

| BZ-7 | Benzimidazole derivative | 2 | 4 | 8 | [10] |

| BZ-8 | Benzimidazole derivative | 4 | 8 | 4 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a benzimidazole derivative that inhibits the visible growth of a microorganism.

Materials:

-

Benzimidazole compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth (MHB for bacteria, SDB for fungi) in a 96-well microtiter plate.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Figure 1: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Antiviral Activity: A Broad-Spectrum Defense

Benzimidazole derivatives have emerged as a promising class of antiviral agents, demonstrating efficacy against a wide range of DNA and RNA viruses.[1][12] Their mechanisms of action are diverse and can involve the inhibition of viral entry, replication, or assembly.

Quantitative Analysis of Antiviral Activity

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect. The following table presents the EC50 values of various benzimidazole derivatives against different viruses.

| Compound ID | Virus | EC50 (µM) | Reference |

| AV-1 | Coxsackievirus B5 (CVB-5) | 9-17 | [12] |

| AV-2 | Respiratory Syncytial Virus (RSV) | 5-15 | [12] |

| AV-3 | Hepatitis B Virus (HBV) | 0.70 | [1] |

| AV-4 | Hepatitis C Virus (HCV) | 2.3 | [1] |

| AV-5 | HIV-1 | 0.12 | [1] |

Experimental Protocol: Plaque Reduction Assay

Objective: To determine the concentration of a benzimidazole derivative that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Benzimidazole compound

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.

-

Compound Treatment and Infection: Prepare serial dilutions of the benzimidazole compound. Pre-treat the cell monolayers with the compound dilutions for a specified time. Subsequently, infect the cells with a known titer of the virus.

-

Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cells with crystal violet. The areas of viral-induced cell death (plaques) will appear as clear zones. Count the number of plaques in each well.

-

EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 value is determined from the dose-response curve.

Figure 2: Workflow for the Plaque Reduction Assay.

Antiparasitic Activity: A Weapon Against Neglected Diseases

Benzimidazoles are a critical class of drugs used to treat infections caused by parasitic worms (helminths) and protozoa.[6][13] Their mechanism of action often involves the disruption of microtubule polymerization in the parasite, leading to impaired cellular functions and death.

Quantitative Analysis of Antiparasitic Activity

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below lists the IC50 values of various benzimidazole derivatives against different parasites.

| Compound ID | Parasite | IC50 (µM) | Reference |

| AP-1 | Plasmodium falciparum | 0.138 | [13] |

| AP-2 | Trypanosoma brucei rhodesiense | 21.80 | [13] |

| AP-3 | Leishmania infantum (amastigotes) | 0.31 | [6] |

| AP-4 | Trypanosoma cruzi (trypomastigotes) | 0.65 | [6] |

Experimental Protocol: In Vitro Antimalarial Assay (Plasmodium falciparum)

Objective: To determine the IC50 of a benzimidazole derivative against the erythrocytic stages of Plasmodium falciparum.

Materials:

-

Benzimidazole compound

-

Chloroquine-sensitive or -resistant strains of P. falciparum

-

Human red blood cells (O+)

-

RPMI-1640 medium supplemented with human serum and hypoxanthine

-

SYBR Green I dye

-

96-well microtiter plates

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 37°C.

-

Drug Dilution: Prepare serial dilutions of the benzimidazole compound in the culture medium.

-

Assay Setup: In a 96-well plate, add the parasite culture (at a defined parasitemia and hematocrit) to wells containing the drug dilutions. Include a positive control (parasites with no drug) and a negative control (uninfected red blood cells).

-

Incubation: Incubate the plates for 72 hours under the specified gas conditions.

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

IC50 Calculation: The fluorescence intensity is proportional to the parasite growth. Calculate the percentage of growth inhibition for each drug concentration and determine the IC50 from the dose-response curve.

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of benzimidazole derivatives as anticancer agents has gained significant momentum due to their ability to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][7][14][15] Their mechanisms of action are diverse and include tubulin polymerization inhibition, DNA intercalation, and inhibition of key signaling enzymes like topoisomerases and kinases.[4][15][16][17][18]

Quantitative Analysis of Anticancer Activity

The IC50 value represents the concentration of a compound that is required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of different benzimidazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (nM) | Mechanism of Action | Reference |

| AC-1 | A2780S (Ovarian) | 6.2 | Tubulin Polymerization Inhibitor | [2][15] |

| AC-2 | A2780/T (Ovarian, Paclitaxel-resistant) | 9.7 | Tubulin Polymerization Inhibitor | [2][15] |

| AC-3 | A549 (Lung) | 4560 | Topoisomerase I Inhibitor | [17][19] |

| AC-4 | A549 (Lung) | 7340 | Topoisomerase I Inhibitor | [17][19] |

| AC-5 | MCF-7 (Breast) | 3140 | Tubulin Polymerization Inhibitor | [5] |

| AC-6 | SK-Mel-28 (Melanoma) | 2550 | Tubulin Polymerization Inhibitor | [4][14] |

| AC-7 | HCT-116 (Colon) | 3870 | EGFR/Topo I Inhibitor | [20] |

| AC-8 | HepG2 (Liver) | 8340 | EGFR/Topo I Inhibitor | [20] |

Key Anticancer Mechanisms and Signaling Pathways

A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2][4][5][15] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][21][22][23][24]

Figure 3: Benzimidazole-mediated inhibition of tubulin polymerization leading to apoptosis.

Certain benzimidazole derivatives can intercalate into the minor groove of DNA or inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair.[8][16][17][18][19][25][26][27] This leads to DNA damage and the induction of apoptosis.

Figure 4: Anticancer mechanism of benzimidazoles via DNA interaction and topoisomerase inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a benzimidazole derivative on cancer cells and determine its IC50 value.

Materials:

-

Benzimidazole compound

-

Cancer cell line

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the benzimidazole compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Conclusion

The benzimidazole scaffold continues to be a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent therapeutic agents with a wide array of biological activities. This guide has provided a comprehensive overview of the antimicrobial, antiviral, antiparasitic, and anticancer properties of benzimidazole derivatives, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action and the identification of key signaling pathways provide a rational basis for the design of next-generation benzimidazole-based drugs with improved efficacy and selectivity. The information compiled herein is intended to empower researchers and drug development professionals to further explore the vast therapeutic potential of this remarkable heterocyclic system.

References

- 1. scispace.com [scispace.com]

- 2. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rroij.com [rroij.com]

- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of 2-(Phenoxymethyl)-1H-benzimidazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2-(phenoxymethyl)-1H-benzimidazole, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document outlines the crystallographic parameters, molecular geometry, and intermolecular interactions, alongside detailed experimental protocols for its synthesis and crystallization.

Core Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction and the data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 726355.[1] While the full crystallographic information file (CIF) requires direct access to the CCDC database, the fundamental crystallographic parameters provide a clear picture of the solid-state arrangement of the molecule.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Number | 726355 |

| Molecular Formula | C₁₄H₁₂N₂O |

| Molecular Weight | 224.26 g/mol |

| Temperature | Data not publicly available |

| Wavelength | Data not publicly available |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| Unit cell dimensions | Data not publicly available |

| Volume | Data not publicly available |

| Z | Data not publicly available |

| Density (calculated) | Data not publicly available |

| Absorption coefficient | Data not publicly available |

| F(000) | Data not publicly available |

| Crystal size | Data not publicly available |

| Theta range for data collection | Data not publicly available |

| Index ranges | Data not publicly available |

| Reflections collected | Data not publicly available |

| Independent reflections | Data not publicly available |

| Completeness to theta | Data not publicly available |

| Absorption correction | Data not publicly available |

| Max. and min. transmission | Data not publicly available |

| Refinement method | Data not publicly available |

| Data / restraints / parameters | Data not publicly available |

| Goodness-of-fit on F² | Data not publicly available |

| Final R indices [I>2sigma(I)] | Data not publicly available |

| R indices (all data) | Data not publicly available |

| Largest diff. peak and hole | Data not publicly available |

Note: Detailed quantitative data is contained within the Crystallographic Information File (CIF) accessible through the CCDC.

Molecular Structure and Interactions

The molecular structure of this compound consists of a planar benzimidazole ring system linked to a phenoxy group through a methylene bridge. The overall conformation and intermolecular interactions are crucial for understanding its physicochemical properties and potential biological activity. Hydrogen bonding and π-π stacking are expected to be the dominant forces in the crystal packing.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound[2]

A mixture of o-phenylenediamine (5.40 g, 0.05 mol) and phenoxyacetic acid (7.60 g, 0.05 mol) was refluxed in 4N hydrochloric acid for 3 hours on a water bath. After completion of the reaction, the solution was poured onto crushed ice. The mixture was then neutralized by the dropwise addition of sodium hydroxide solution. The resulting solid precipitate was filtered, washed with cold water, dried, and recrystallized to yield this compound.

-

Yield: 80%

-

Melting Point: 160–164 °C

-

Spectroscopic Data:

-

IR (KBr, cm⁻¹): 3450 (N-H), 1540 (C=N), 1240 (C-O)

-

¹H NMR (DMSO-d₆, δ ppm): 12.31 (s, 1H, NH), 6.85–7.70 (m, 9H, aromatic), 5.29 (s, 2H, OCH₂)

-

Caption: Synthetic workflow for this compound.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. While the specific crystallization solvent for the deposited structure (CCDC 726355) is not publicly detailed, common solvents for benzimidazole derivatives include ethanol, methanol, and acetonitrile.

Logical Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a novel compound follows a well-defined workflow, from synthesis to the final refined structure.

Caption: General workflow for crystal structure analysis.

References

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, stands as a cornerstone in modern medicinal chemistry. Its designation as a "privileged structure" stems from its remarkable ability to bind to a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2] This versatility has rendered benzimidazole a core component in numerous FDA-approved drugs and a fertile ground for the discovery of novel therapeutic agents.[3] This guide provides a comprehensive overview of the benzimidazole scaffold, detailing its biological activities, mechanisms of action, synthesis protocols, and its role in drug discovery workflows.

The Privileged Nature of the Benzimidazole Scaffold

The benzimidazole nucleus is structurally analogous to purine nucleosides, which allows it to interact readily with the biopolymers of living systems.[4] Its broad pharmacological significance is attributed to key physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions.[3] These characteristics enable benzimidazole derivatives to bind efficiently with a diverse range of macromolecules, including enzymes and receptors.[3]

Diverse Pharmacological Activities

Benzimidazole derivatives have demonstrated a wide array of biological activities, making them a versatile scaffold for drug development.[5][6]

Key Therapeutic Areas:

-

Antiparasitic: Benzimidazoles like albendazole and mebendazole are broad-spectrum antihelminthics used to treat various parasitic worm infections.[7][8]

-

Anticancer: Several benzimidazole compounds have shown potent anticancer activity by targeting various mechanisms, including tubulin polymerization, kinase inhibition, and apoptosis induction.[9][10][11]

-

Antiviral: The scaffold is a component of antiviral drugs and research candidates that inhibit viral replication, for instance, by targeting the RNA-dependent RNA polymerase of the Hepatitis C virus.[12][13]

-

Antifungal and Antimicrobial: Derivatives have shown significant activity against various fungal and bacterial strains.[4][14]

-

Other Activities: The therapeutic potential of benzimidazoles extends to anti-inflammatory, antihypertensive, antihistaminic, analgesic, and antidiabetic applications.[14]

Quantitative Data on Biological Activities

The potency of benzimidazole derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). The following tables summarize quantitative data for representative benzimidazole compounds across different therapeutic areas.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) |

| Mebendazole | Melanoma, Lung Cancer | Tubulin Polymerization Inhibition | Varies by cell line |

| Bendamustine | Chronic Lymphocytic Leukemia | DNA Alkylating Agent | Varies by cell line |

| Novel Derivative 2XP | HL60 Leukemia | G2/M Phase Arrest, Apoptosis | Not specified, but showed activity |

| Thiabendazole | Glioblastoma | CDK4/6 Inhibition | Not specified |

Data compiled from multiple sources indicating the diverse anticancer mechanisms of benzimidazole derivatives.[9][15]

Table 2: Antiviral Activity of Benzimidazole Derivatives

| Compound | Virus | Target/Mechanism | IC50 (µM) |

| Compound A | Hepatitis C Virus (HCV) | Allosteric inhibition of RdRP | ~0.35 |

| Compound B | Hepatitis C Virus (HCV) | Allosteric inhibition of RdRP | >10 |

| Maribavir | Cytomegalovirus (CMV) | Not specified | Not specified |

| Representative Derivatives | Cytomegalovirus (CMV) | Not specified | >0.2, 1.1–3.2, 1.0–1.2 (µg/mL) |

| Representative Derivatives | Varicella-Zoster Virus (VZV) | Not specified | 0.2–0.5, 0.6–2.8, 0.8–1.4 (µg/mL) |

IC50 values highlight the specific inhibitory potential of benzimidazole compounds against viral targets.[12][13]

Table 3: Antifungal and Antiprotozoal Activity of Benzimidazole Derivatives

| Compound | Organism | Activity Metric | Value (µg/mL) |

| Various Derivatives | Candida albicans | MIC | 3.9–7.8 |

| Fluconazole (Reference) | Candida albicans | MIC | <3.9 |

| 2-Arylbenzimidazoles | Leishmania donovani | Not specified | Broad inhibitory effect |

This table showcases the efficacy of benzimidazoles against fungal and protozoal pathogens.[14][]

Key Mechanisms of Action

The diverse biological effects of benzimidazoles are a result of their interaction with multiple cellular targets and pathways.

A primary mechanism, particularly for anthelmintic and some anticancer benzimidazoles, is the disruption of microtubule formation.[10][17] These compounds bind to the β-tubulin subunit, inhibiting its polymerization into microtubules.[17][18] This leads to a breakdown of the cytoskeleton, which is crucial for cell division, intracellular transport, and nutrient absorption in parasites and cancer cells.[17][19]

Caption: Mechanism of action for tubulin-inhibiting benzimidazoles.

In oncology, benzimidazole derivatives modulate several critical signaling pathways. They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit kinases involved in cancer progression, such as those in the PI3K/AKT and MAPK pathways.[9][20] Some derivatives also act as DNA intercalating or alkylating agents, directly damaging cancer cell DNA.[15]

Caption: Key anticancer signaling pathways modulated by benzimidazoles.

Experimental Protocols

The synthesis of benzimidazole derivatives and the evaluation of their biological activity involve standardized laboratory procedures.

The Phillips-Ladenburg synthesis is a foundational method for creating the benzimidazole core. It typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde under acidic conditions.[21]

Protocol: Condensation of o-Phenylenediamine and a Carboxylic Acid

-

Materials: o-phenylenediamine, carboxylic acid, polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), 10% NaOH solution, round-bottom flask, reflux condenser, beaker, ice.

-

Procedure: a. In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[21] b. Add a catalytic amount of a strong acid (e.g., PPA or p-TsOH).[21] c. Heat the mixture under reflux for 2-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[21] d. After completion, cool the mixture to room temperature.[21] e. Pour the cooled mixture into a beaker containing crushed ice and neutralize with a 10% NaOH solution until a precipitate forms.[21] f. Isolate the crude product by filtration, wash with cold water, and dry. g. Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

Modern variations of this synthesis utilize microwave irradiation or ultrasound to reduce reaction times and improve yields.[21][22]

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol: MTT Assay

-

Materials: Cancer cell line (e.g., MCF-7), culture medium, 96-well plates, benzimidazole compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, phosphate-buffered saline (PBS).

-

Procedure: a. Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment. b. Prepare serial dilutions of the benzimidazole compound in the culture medium. c. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells). d. Incubate the plate for 48-72 hours. e. Add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. f. Remove the medium and dissolve the formazan crystals in DMSO. g. Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. h. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the viability percentage against the compound concentration.

Benzimidazole in the Drug Discovery Workflow

The development of a new benzimidazole-based drug follows a structured workflow from initial discovery to potential market approval.[23][24][25]

Caption: A typical workflow for drug discovery and development.

This process begins with identifying a biological target and screening compound libraries to find "hits."[23] Promising hits are then optimized to improve their potency and drug-like properties, becoming "leads."[23] These leads undergo extensive preclinical testing before advancing to clinical trials in humans.[24][26]

Conclusion

The benzimidazole scaffold continues to be a highly valued framework in medicinal chemistry. Its proven success in a wide range of therapeutic areas, coupled with its synthetic tractability, ensures its continued importance in the development of new drugs.[27] The ongoing exploration of novel derivatives and their mechanisms of action promises to unlock even more of the therapeutic potential held within this privileged structure.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. researchgate.net [researchgate.net]

- 7. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 11. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 18. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]

- 19. Evaluation of the mechanism of action of albendazole on adult rat lungworm (Angiostrongyluscantonensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 24. What Are the 5 Stages of Drug Development? | University of Cincinnati [online.uc.edu]

- 25. blog.biobide.com [blog.biobide.com]

- 26. The 5 Drug Development Phases - Patheon pharma services [patheon.com]

- 27. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

For researchers, scientists, and professionals in drug development, a clear and unambiguous understanding of chemical compounds is paramount. This technical guide provides a detailed compilation of synonyms and related identifiers for the compound 2-(phenoxymethyl)-1H-benzimidazole, a molecule of interest within the benzimidazole class of heterocyclic compounds known for their diverse pharmacological activities.

Chemical Identity

This compound is a heterocyclic aromatic organic compound. Its structure features a phenoxymethyl group attached to the 2-position of a benzimidazole core. This core is formed by the fusion of a benzene ring and an imidazole ring.

Synonyms

The compound is known by a variety of names across different databases, publications, and commercial suppliers. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification.

| Synonym | Source/Type |

| 2-(Phenoxymethyl)-1H-benzo[d]imidazole | Systematic Chemical Name |

| 2-(Phenoxymethyl)-1H-1,3-benzodiazole | Systematic Chemical Name |

| (Benzimidazol-2-ylmethoxy)benzene | Alternative Name |

| 1H-Benzimidazol-2-ylmethyl phenyl ether | Alternative Name |

| 2-Phenoxymethylbenzimidazole | Common Name |

| 1H-Benzimidazole, 2-(phenoxymethyl)- | Indexed Name |

| This compound hydrochloride | Hydrochloride Salt Form[1] |

| TIMTEC-BB SBB000641 | Commercial Supplier ID[2] |

| NSC52089 | National Cancer Institute ID[3] |

| Oprea1_274639 | Database ID |

| Oprea1_519528 | Database ID |

| MLS000058747 | Molecular Libraries Screening Program ID |

Chemical and Drug Identifiers

A variety of unique identifiers are used to catalog and reference this compound in chemical databases, regulatory submissions, and scientific literature. These identifiers ensure precise communication and data retrieval.

| Identifier Type | Identifier | Issuing Authority/Database |